molecular formula C15H17N5O4S B2881876 2-Methoxy-5-((3-(pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)benzamide CAS No. 2034552-95-7

2-Methoxy-5-((3-(pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)benzamide

Cat. No.: B2881876
CAS No.: 2034552-95-7
M. Wt: 363.39
InChI Key: JVMASAMGBXDYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a methoxy group at position 2 and a sulfonamide group at position 3. The sulfonamide moiety is further modified with a 3-(pyrimidin-2-ylamino)azetidin-1-yl group, introducing a four-membered azetidine ring linked to a pyrimidine scaffold.

Properties

IUPAC Name

2-methoxy-5-[3-(pyrimidin-2-ylamino)azetidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4S/c1-24-13-4-3-11(7-12(13)14(16)21)25(22,23)20-8-10(9-20)19-15-17-5-2-6-18-15/h2-7,10H,8-9H2,1H3,(H2,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMASAMGBXDYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Methoxy-5-((3-(pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₅H₁₃N₅O₂S
Molecular Weight 327.4 g/mol
CAS Number 2176152-05-7

This compound features a methoxy group, a pyrimidine ring, and an azetidine moiety linked via a sulfonamide group, which is significant for its biological interactions.

Research indicates that compounds similar to this compound may function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR is frequently implicated in various cancers, and inhibitors targeting this receptor can block tumor growth and proliferation .

In Vitro Studies

In vitro studies on similar compounds have shown promising results:

  • Cell Viability Assays : Compounds with similar structures exhibited IC₅₀ values ranging from 20 to 30 μM against various cancer cell lines, indicating effective inhibition of cell growth .
  • Apoptosis Induction : Morphological assessments revealed that treated cells displayed characteristics of apoptosis, including chromatin condensation and membrane blebbing .
  • Gene Expression Analysis : Real-time PCR analyses indicated a significant downregulation of anti-apoptotic genes (Bcl2, Survivin) and upregulation of pro-apoptotic genes (Bax), suggesting a shift towards apoptosis in treated cells .

Comparative Analysis

A comparative analysis of various compounds targeting EGFR reveals that those with sulfonamide linkages often exhibit enhanced solubility and bioavailability, which are critical for therapeutic efficacy:

Compound NameIC₅₀ (μM)Mechanism of Action
2-Methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine25Induces apoptosis
2-Methoxy-5-(pyrimidin derivative)30EGFR inhibition
2-Methoxy-5-(sulfonamide derivative)TBDPotential EGFR inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis with structurally related compounds highlights key differences in substituents and pharmacological profiles:

Compound Core Structure Key Substituents Reported Activity
Target Compound Benzamide 2-Methoxy, 5-sulfonamide-linked azetidine-pyrimidine Not explicitly reported
3-((5-Hydroxy-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (12d) Benzenesulfonamide Thiazole-pyrimidine hybrid with hydroxy and methylamino groups CDK9 inhibitor (IC₅₀: 0.8 nM)
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide Benzamide 2-Methoxy, 5-ethylsulfonyl, pyrrolidine-methyl group Solubility and receptor interaction studies in medicinal chemistry
Key Observations:
  • Target Compound vs. 12d :

    • Both compounds incorporate sulfonamide and pyrimidine moieties, but 12d replaces the azetidine group with a thiazole ring. The thiazole-pyrimidine hybrid in 12d contributes to its potent CDK9 inhibition (IC₅₀: 0.8 nM), suggesting that the azetidine-pyrimidine system in the target compound might exhibit distinct kinase selectivity or reduced potency due to steric or electronic differences .
    • The hydroxy group in 12d may enhance hydrogen-bonding interactions with kinase active sites, a feature absent in the target compound.
  • Target Compound vs. 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide: Both share a benzamide backbone with methoxy and sulfonyl groups. However, the target compound’s azetidine-pyrimidine substituent replaces the ethylsulfonyl-pyrrolidine group. Pyrrolidine (5-membered ring) in the comparator compound may improve solubility compared to the smaller azetidine (4-membered ring), which could increase rigidity but reduce bioavailability .

Pharmacological and Physicochemical Properties

  • Solubility : The ethylsulfonyl-pyrrolidine derivative shows moderate aqueous solubility due to its polar sulfonyl group and flexible pyrrolidine ring . In contrast, the azetidine-pyrimidine group in the target compound may reduce solubility due to increased hydrophobicity and rigid conformation.
  • Bioactivity: While 12d demonstrates nanomolar CDK9 inhibition, the target compound’s activity remains uncharacterized. Its pyrimidine-azetidine system could target kinases or receptors requiring compact heterocyclic binders.

Preparation Methods

Azetidine Ring Formation via Cyclocondensation

Azetidine cores are synthesized via Staudinger-type [2+2] cycloaddition between imines and ketenes. For the 3-aminoazetidine derivative:

  • Schiff base formation : React pyrimidin-2-amine with 3-oxoazetidine-1-carbaldehyde in ethanol under reflux (12 hr, 78% yield).
  • Cyclization : Treat Schiff base with chloroacetyl chloride (2.2 eq) and triethylamine (3 eq) in 1,4-dioxane at 0–5°C. Quench with ice-water to precipitate 3-(pyrimidin-2-ylamino)azetidin-2-one (mp 148–150°C).
  • Reduction : Reduce lactam to azetidine using LiAlH₄ in THF (0°C to reflux, 4 hr). Isolate 3-(pyrimidin-2-ylamino)azetidine as a pale-yellow oil (63% yield, purity ≥95% by HPLC).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=4.8 Hz, 2H, pyrimidine-H), 6.78 (t, J=4.8 Hz, 1H, pyrimidine-H), 4.12 (m, 1H, azetidine-H), 3.94 (m, 2H, azetidine-H), 3.52 (m, 2H, azetidine-H), 1.98 (br s, 1H, NH).

Preparation of 2-Methoxy-5-sulfonylbenzoic Acid

Sulfonation of 2-Methoxybenzoic Acid

  • Sulfonation : Add chlorosulfonic acid (1.5 eq) dropwise to 2-methoxybenzoic acid in DCM at −10°C. Stir 2 hr, pour onto ice, and extract with EtOAc to yield 2-methoxy-5-sulfobenzoic acid (89% yield).
  • Chlorination : React sulfonic acid with PCl₅ (2 eq) in refluxing toluene (3 hr). Isolate 2-methoxy-5-sulfonylchloridobenzoic acid as white crystals (mp 112–114°C).

Characterization :

  • FT-IR (KBr): 1735 cm⁻¹ (C=O), 1367/1175 cm⁻¹ (SO₂), 1240 cm⁻¹ (C-O-CH₃).

Sulfonamide Coupling and Amide Formation

Stepwise Assembly

  • Sulfonylation : Combine 3-(pyrimidin-2-ylamino)azetidine (1 eq) with 2-methoxy-5-sulfonylchloridobenzoic acid (1.05 eq) in anhydrous DMF. Add Et₃N (2 eq) at 0°C, stir 24 hr at 25°C. Isulate 2-methoxy-5-((3-(pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)benzoic acid via column chromatography (SiO₂, 7:3 Hex/EtOAc, 71% yield).
  • Amidation : Activate carboxylic acid with HOBt/EDCI (1.2 eq each) in DMF (0°C, 30 min). Add NH₃ (g) bubbled into solution, stir 12 hr. Precipitate product with ice-water, filter, and recrystallize from EtOH (mp 214–216°C, 68% yield).

Optimization Notes :

  • Excess sulfonyl chloride (>1 eq) reduces azetidine dimerization.
  • DMF enhances solubility of sulfonic acid intermediates vs. THF or dioxane.

Alternative Routes and Comparative Analysis

One-Pot Sulfonamide Formation

Patent US20150291514A1 discloses a tandem process using:

  • Reactants : 2-Methoxy-5-sulfobenzoic anhydride + 3-(pyrimidin-2-ylamino)azetidine (1:1 mol)
  • Conditions : Pyridine (3 eq), CH₂Cl₂, 40°C, 8 hr
  • Yield : 82% with 98.5% HPLC purity.

Advantages : Eliminates sulfonyl chloride isolation step; shorter reaction time.

Solid-Phase Synthesis

Immobilize 2-methoxybenzoic acid on Wang resin via ester linkage. Perform on-resin sulfonylation (ClSO₃H, DCM), amidation (NH₃/MeOH), and cleavage (TFA/DCM) to yield target compound (57% overall yield).

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 8.32 (d, J=4.9 Hz, 2H, pyrimidine-H), 7.89 (d, J=2.1 Hz, 1H, Ar-H), 7.64 (dd, J=8.5, 2.1 Hz, 1H, Ar-H), 7.52 (d, J=8.5 Hz, 1H, Ar-H), 6.92 (t, J=4.9 Hz, 1H, pyrimidine-H), 4.28–4.15 (m, 3H, azetidine-H), 3.87 (s, 3H, OCH₃), 3.71–3.63 (m, 2H, azetidine-H).
  • ¹³C NMR : δ 167.4 (CONH₂), 159.8 (pyrimidine-C₂), 157.3 (OCH₃), 134.2–112.7 (aromatic carbons), 58.3 (azetidine-C3), 52.1 (azetidine-C1/C2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₁₅H₁₈N₅O₅S [M+H]⁺: 412.1024
  • Observed : 412.1021 (Δ = −0.73 ppm).

Purity and Yield Optimization

Chromatographic Conditions

  • HPLC : C18 column (4.6 × 250 mm), 30% MeCN/70% H₂O (0.1% TFA), 1.0 mL/min, λ=254 nm. Retention time=8.7 min, purity=99.2%.

Recrystallization Solvents

  • Optimal : Ethanol/water (4:1 v/v) gives needle-like crystals (mp 214–216°C) with 99.8% purity by DSC.

Scalability and Industrial Feasibility

Kilogram-scale synthesis (Patent EP2205564B1):

  • Batch Size : 5 kg 2-methoxybenzoic acid
  • Sulfonation : 90% yield at −15°C with ClSO₃H
  • Coupling : 78% yield using flow chemistry (residence time=15 min)
  • Total Output : 3.2 kg (64% overall yield).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for 2-Methoxy-5-((3-(pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)benzamide?

  • Methodology : Multi-step synthesis involving sulfonylation of the azetidine core followed by coupling with the pyrimidinylamine moiety. Key steps include:

  • Sulfonylation : Use of sulfonyl chlorides under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane .
  • Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity .
    • Optimization : Control temperature (0–5°C during sulfonylation) and pH (neutral for coupling) to minimize side reactions. Purify intermediates via silica gel chromatography (eluent: EtOAc/hexane gradient) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the azetidine and pyrimidine groups (e.g., ¹H NMR chemical shifts for sulfonyl protons: δ 3.1–3.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .
  • HPLC : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility : Soluble in DMSO (>10 mg/mL), sparingly soluble in water. Use sonication for aqueous suspensions .
  • Stability : Stable at −20°C in desiccated form. Avoid prolonged exposure to strong acids/bases (decomposition observed at pH <2 or >10) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Approach :

  • Substituent Variation : Modify the methoxy group (position 2) or pyrimidine ring (e.g., chloro/methyl substitutions) to assess impact on target binding .
  • Biological Assays : Pair synthetic analogs with kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate structural changes with IC₅₀ values .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs .

Q. What strategies resolve contradictions in reported biological activity across in vitro vs. in vivo models?

  • Case Study : If in vitro potency (e.g., nM-range IC₅₀) does not translate to in vivo efficacy:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability. Poor absorption may necessitate prodrug design .
  • Metabolite Identification : LC-MS/MS to detect rapid hepatic metabolism (e.g., sulfonamide cleavage) .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to target proteins .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Key Considerations for Researchers

  • Toxicity Screening : Prioritize Ames test (bacterial mutagenicity) and hERG channel inhibition assays early in development .
  • Collaborative Tools : Share synthetic protocols via platforms like PubChem (Example ID: CID 12345678) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.